molecular formula C11H15N3OS B8750398 1-(2-Morpholinophenyl)thiourea

1-(2-Morpholinophenyl)thiourea

Cat. No.: B8750398
M. Wt: 237.32 g/mol
InChI Key: CMMLLKHOSNEVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Morpholinophenyl)thiourea is a thiourea derivative featuring a phenyl ring substituted at the ortho-position with a morpholine group. Morpholine, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the compound. Thiourea derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant effects, as well as their utility in coordination chemistry and materials science .

Properties

Molecular Formula

C11H15N3OS

Molecular Weight

237.32 g/mol

IUPAC Name

(2-morpholin-4-ylphenyl)thiourea

InChI

InChI=1S/C11H15N3OS/c12-11(16)13-9-3-1-2-4-10(9)14-5-7-15-8-6-14/h1-4H,5-8H2,(H3,12,13,16)

InChI Key

CMMLLKHOSNEVFO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

The following analysis compares 1-(2-Morpholinophenyl)thiourea with structurally related thioureas, focusing on substituent effects, biological activities, and physicochemical properties.

Structural and Electronic Comparisons

Compound Name Substituents Key Structural Features Reference
1-(2-Morpholinophenyl)thiourea Morpholine at ortho-phenyl position Morpholine’s O and N atoms may participate in hydrogen bonding; planar thiourea core. -
1-(2-Hydroxyphenyl)thiourea Hydroxyl at ortho-phenyl position Intramolecular hydrogen bonding (N–H···O); used as a photoluminescent sensor for Cr(VI)
1-(2-Chlorophenyl)-2-thiourea Chlorine at ortho-phenyl position Lipophilic substituent; herbicidal activity.
1-(2-Methoxyphenyl)thiourea Methoxy at ortho-phenyl position Electron-donating OCH₃ group; potential antioxidant activity.
1,3-Bis(3,4-dichlorophenyl)thiourea 3,4-Dichloro groups on both phenyls Strong antioxidant (IC₅₀: 52 µg/mL ABTS, 45 µg/mL DPPH).
SHetA2 4-Nitrophenyl and tetramethylthiochroman Anticancer activity via Mortalin inhibition; planar structure for protein binding.
Key Observations:
  • Hydrogen Bonding : Unlike 1-(2-Hydroxyphenyl)thiourea, which forms intramolecular N–H···O bonds , the morpholine group may engage in intermolecular hydrogen bonding, influencing crystal packing or protein interactions.
  • Steric Hindrance : The bulkier morpholine substituent could reduce binding affinity to certain targets compared to smaller groups like Cl or OCH₃.
Anticancer Activity:
  • SHetA2 (1-(4-nitrophenyl)-3-(thiochromenyl)thiourea) disrupts Mortalin-p53 interactions, showing promise in ovarian cancer therapy . Morpholinophenyl derivatives might target similar pathways but lack direct evidence.
Antimicrobial Activity:
  • Halogenated Derivatives : Compounds like 1-(4-chloro-3-nitrophenyl)thiourea exhibit antitubercular activity (MIC: 2–8 µg/mL against multidrug-resistant M. tuberculosis) . The morpholine group’s polarity could enhance bioavailability but may reduce membrane penetration compared to lipophilic halogens.
Antioxidant Activity:
  • 1,3-Bis(3,4-dichlorophenyl)thiourea demonstrates strong radical scavenging (IC₅₀: 45–52 µg/mL) due to electron-withdrawing Cl groups stabilizing thiyl radicals . Morpholine’s electron-rich nature might alter radical quenching efficiency.
Herbicidal Activity:
  • 1-(2-Chlorophenyl)-2-thiourea acts as a herbicide, likely via inhibition of plant enzymes . Morpholine’s heterocycle could modify target specificity.

Physicochemical Properties

Property 1-(2-Morpholinophenyl)thiourea (Predicted) 1-(2-Chlorophenyl)-2-thiourea 1-(2-Methoxyphenyl)thiourea
Molecular Weight ~250 g/mol (C₁₁H₁₃N₃OS) 186.66 g/mol 180.27 g/mol
Solubility Moderate (polar groups) Low (lipophilic Cl) Moderate (OCH₃)
Melting Point Not reported Not reported Not reported
LogP ~1.5 (estimated) ~2.8 ~1.9
Notes:
  • The morpholine group likely reduces LogP (increased hydrophilicity) compared to chlorophenyl analogs.
  • Higher molecular weight may affect diffusion rates in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.